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molecular formula C11H10N2O2 B8415228 3-(Methoxycarbonylamino)quinoline

3-(Methoxycarbonylamino)quinoline

Cat. No. B8415228
M. Wt: 202.21 g/mol
InChI Key: KZYHCHSHTVEJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

3.2 ml of methyl chloroformate am added dropwise to 5.0 g of 3-aminoquinoline in 30 ml of methylene chloride and 15 ml of pyridine at 0° C. in the course of 30 min. The mixture is subsequently stirred for a further 30 min and then worked up in the customary manner. The title compound is obtained as a crystalline solid: Rf (H)=0.41.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2>C(Cl)Cl.N1C=CC=CC=1>[CH3:5][O:4][C:2]([NH:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:3]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)NC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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